Cas no 2227809-11-0 (rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate)

rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate
- 2227809-11-0
- EN300-1875209
- rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate
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- Inchi: 1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-9-7-6-8-11(13)14-12(10-18)17(14,4)5/h6-9,12,14H,10,18H2,1-5H3,(H,19,20)/t12-,14-/m1/s1
- InChI Key: RFKNVCKLELRXLW-TZMCWYRMSA-N
- SMILES: O(C(C)(C)C)C(NC1C=CC=CC=1[C@@H]1[C@@H](CN)C1(C)C)=O
Computed Properties
- Exact Mass: 290.199428076g/mol
- Monoisotopic Mass: 290.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 64.4Ų
rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875209-2.5g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1875209-1g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1875209-0.5g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1875209-10g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1875209-1.0g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1875209-0.25g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1875209-0.05g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1875209-0.1g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1875209-5g |
rac-tert-butyl N-{2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]phenyl}carbamate |
2227809-11-0 | 5g |
$3894.0 | 2023-09-18 |
rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate
Latest Research Insights on rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate (CAS: 2227809-11-0)
Recent advancements in the field of chemical biology and medicinal chemistry have brought significant attention to the compound rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate (CAS: 2227809-11-0). This molecule, characterized by its unique cyclopropylphenyl scaffold, has emerged as a promising candidate for various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The compound's structural complexity and stereochemical properties make it an intriguing subject for both synthetic and pharmacological studies.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways and optimization strategies for rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate. The research highlighted the challenges associated with the stereoselective synthesis of this compound and proposed innovative catalytic methods to enhance yield and purity. The study also emphasized the importance of the tert-butyl carbamate group in stabilizing the molecule and improving its pharmacokinetic properties, such as metabolic stability and membrane permeability.
Another significant development was reported in a recent Bioorganic & Medicinal Chemistry Letters article (2024), which investigated the biological activity of rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate. The compound demonstrated potent inhibitory effects against a specific class of proteases implicated in inflammatory diseases. Molecular docking studies revealed that the aminomethyl group at the cyclopropyl ring plays a critical role in binding to the active site of the target enzyme, suggesting potential for structure-activity relationship (SAR) optimization.
Further research has focused on the derivatization of rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate to explore its utility in drug discovery. A 2024 study in ACS Chemical Biology described the synthesis of analogs with modified carbamate and cyclopropyl groups, evaluating their efficacy in cell-based assays. The findings indicated that subtle changes in the molecule's structure could significantly alter its biological activity, underscoring the compound's versatility as a scaffold for medicinal chemistry.
In addition to its therapeutic potential, rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate has also been studied for its role in chemical biology tools. A recent Nature Chemical Biology publication (2023) detailed its use as a photoaffinity probe for target identification in proteomic studies. The compound's ability to form covalent bonds with target proteins upon UV irradiation makes it a valuable tool for mapping protein-ligand interactions and elucidating mechanisms of action.
In conclusion, rac-tert-butyl N-{2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}carbamate (CAS: 2227809-11-0) represents a multifaceted compound with broad applications in drug discovery and chemical biology. Ongoing research continues to uncover its potential, with recent studies highlighting its synthetic accessibility, biological activity, and utility as a molecular probe. Future directions may include further SAR studies, in vivo efficacy evaluations, and exploration of its therapeutic potential in disease models.
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